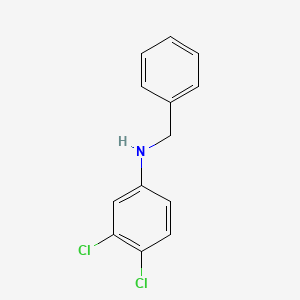

N-benzyl-3,4-dichloroaniline

描述

Contextual Role of Dichloroaniline Scaffolds in Medicinal and Environmental Chemistry

Dichloroanilines, as a class of compounds, are important intermediates in the synthesis of a wide range of products, including dyes, herbicides, and pharmaceuticals. wikipedia.org The position of the two chlorine atoms on the aniline (B41778) ring dictates the properties and applications of the specific isomer. The 3,4-dichloro substitution pattern, as seen in N-benzyl-3,4-dichloroaniline, is of particular interest.

In medicinal chemistry, the 3,4-dichloroaniline (B118046) scaffold is a component of several approved drugs and investigational compounds. wikipedia.org For instance, it is a precursor to the antimalarial drug chlorproguanil and several herbicides. wikipedia.org The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

From an environmental perspective, 3,4-dichloroaniline (3,4-DCA) is recognized as a significant environmental contaminant. nih.gov It can be formed from the biodegradation of certain phenylurea and phenylcarbamate pesticides. strath.ac.uk Its persistence and potential for bioaccumulation in soil and water have led to extensive research on its environmental fate and ecotoxicity. nih.govstrath.ac.ukeuropa.eutandfonline.com Studies have shown that 3,4-DCA can be toxic to aquatic organisms. nih.gov

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRNSWQKFKLMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359467 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51597-75-2 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties of N Benzyl 3,4 Dichloroaniline

The chemical and physical properties of N-benzyl-3,4-dichloroaniline are fundamental to its handling, reactivity, and application.

| Property | Value |

| CAS Number | 51597-75-2 aobchem.combldpharm.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C13H11Cl2N aobchem.combldpharm.combldpharm.com |

| Molecular Weight | 252.14 g/mol bldpharm.combldpharm.comsigmaaldrich.com |

| Appearance | Yellow oil whiterose.ac.uk |

Synthesis of N Benzyl 3,4 Dichloroaniline

The synthesis of N-benzyl-3,4-dichloroaniline can be achieved through several established methods in organic chemistry. A common and efficient route is the reductive amination of benzaldehyde (B42025) with 3,4-dichloroaniline (B118046). This two-step, one-pot reaction typically involves the initial formation of an imine (N-benzylidene-3,4-dichloroaniline) by reacting 3,4-dichloroaniline with benzaldehyde, often with azeotropic removal of water. The resulting imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride, to yield the final N-benzylated product.

Another synthetic approach is the nucleophilic substitution reaction between 3,4-dichloroaniline and a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and base can influence the reaction rate and yield.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be deduced.

For N-benzyl-3,4-dichloroaniline, NMR data provides detailed information about the aromatic and aliphatic protons and carbons. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the benzyl (B1604629) group and the dichlorinated aniline (B41778) ring resonate at characteristic chemical shifts. rsc.org

¹H NMR Spectral Data:

A representative ¹H NMR spectrum of this compound in CDCl₃ exhibits several key signals. rsc.org A broad singlet corresponding to the amine proton (NH) is observed. The two protons of the benzylic methylene (B1212753) group (-CH₂-) typically appear as a singlet, while the aromatic protons of both the benzyl and the 3,4-dichloroaniline (B118046) moieties resonate in the downfield region as a complex multiplet. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~4.11 | Broad Singlet |

| -CH₂- | ~4.28 | Singlet |

| Aromatic-H | ~6.33-7.39 | Multiplet |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The exact positions of multiplets can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum of this compound shows distinct signals for the benzylic carbon and the aromatic carbons. rsc.org The carbons of the 3,4-dichlorinated ring are influenced by the electron-withdrawing chloro substituents, which affects their chemical shifts.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Benzylic (-CH₂-) | ~48.0 |

| Aromatic C (dichloroaniline) | ~112.5, 113.8, 119.8, 130.5, 132.7, 147.4 |

| Aromatic C (benzyl) | ~127.3, 127.5, 128.8, 138.3 |

Note: Chemical shifts are reported relative to the solvent signal (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the benzylic methylene group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. davidpublisher.comnih.gov The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. davidpublisher.com Furthermore, the C-N stretching vibration can be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The presence of chloro substituents on the aniline ring will also result in characteristic C-Cl stretching bands in the lower frequency region of the spectrum.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. It also offers insights into the molecule's structure through the analysis of its fragmentation pattern.

For this compound, HRMS analysis using a technique such as Electrospray Ionization (ESI) would show a protonated molecular ion [M+H]⁺. rsc.org The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can be used to confirm the molecular formula C₁₃H₁₁Cl₂N. The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) is a distinctive feature in the mass spectrum and serves as an additional confirmation of the compound's identity.

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure. Common fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the benzyl cation (C₇H₇⁺, m/z 91) and the 3,4-dichloroaniline radical cation or related fragments.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic characteristics of N-benzyl-3,4-dichloroaniline. These methods are essential for understanding the molecule's stability, reactivity, and charge distribution.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of aniline (B41778), such as this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. researchgate.netnih.gov This level of theory has been shown to provide accurate descriptions of harmonic vibrational wavenumbers and other molecular features for similar compounds. researchgate.net The analysis of the electronic structure helps in understanding the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ability for the molecule to be polarized. nih.gov For conjugated molecules, the introduction of substituent groups can significantly influence the energies of these frontier orbitals. rsc.org In similar aniline derivatives, HOMO-LUMO analysis has been utilized to explain charge transfer within the molecule. researchgate.netresearchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. researchgate.net |

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms in a molecule. nih.govuni-rostock.de This analysis provides a more stable and accurate description of the electron distribution compared to other methods, especially for compounds with some ionic character. uni-rostock.de NPA is derived from the Natural Bond Orbital (NBO) analysis and helps in understanding the electrostatic potential and reactivity of different sites within the molecule. researchgate.netmdpi.com For instance, in related compounds, NPA has been used to determine the charges on specific atoms, revealing electropositive and electronegative centers. mdpi.comrsc.org These charge distributions are fundamental to understanding intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations are performed to estimate the binding affinity between a ligand and a target protein, often expressed as a binding energy value in kcal/mol. researchgate.netnih.gov These studies can predict how strongly a ligand will bind to a receptor and the most likely conformation it will adopt within the binding site. nih.govresearchgate.net For derivatives of this compound, docking studies can help rationalize their potential biological activities by correlating binding affinities with experimental data. researchgate.net The process involves preparing the ligand and receptor structures and using scoring functions to rank the different possible binding poses. physchemres.org

Identification of Key Amino Acid Residues and Hydrogen Bonding Interactions

A crucial aspect of molecular docking is the identification of the specific amino acid residues in the target protein that interact with the ligand. um-surabaya.ac.id Hydrogen bonds are particularly important for the specificity and stability of these interactions. reading.ac.uk Docking studies can reveal the formation of hydrogen bonds, salt bridges, and other non-covalent interactions between the ligand and the protein's active site. reading.ac.uk By analyzing these interactions, researchers can understand the structural basis for the ligand's binding and identify key residues that are critical for the interaction. um-surabaya.ac.idreading.ac.uk This information is invaluable for the design of new molecules with improved binding affinities and specificities.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. tanaffosjournal.ir In the context of drug discovery and molecular biology, MD simulations provide valuable insights into the stability of a ligand, such as this compound, when bound to a protein. tanaffosjournal.irutupub.fi This technique allows researchers to observe the dynamic behavior of the ligand-protein complex, offering a more detailed understanding than static models like molecular docking. tanaffosjournal.ir

The stability of a ligand-protein complex during an MD simulation is a critical indicator of the ligand's potential efficacy and binding affinity. A stable complex will generally show minimal conformational changes over the simulation period, suggesting a strong and favorable interaction between the ligand and the protein's binding site. researchgate.net Key parameters are analyzed to assess this stability, including the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value over time typically signifies a stable binding mode. utupub.firesearchgate.net

MD simulations can also elucidate the specific intermolecular interactions that contribute to the stability of the complex. These interactions may include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues in the protein's active site. nih.gov By tracking the distance and geometry of these interactions throughout the simulation, researchers can identify key residues that are crucial for binding. This information is instrumental in the rational design of more potent and selective inhibitors.

For instance, in studies of similar N-benzylated compounds, MD simulations have been used to confirm the stability of docked complexes within the binding pockets of target proteins. nih.gov These simulations can reveal whether the ligand remains securely in the binding site or if it tends to dissociate, providing a more accurate prediction of its biological activity. tanaffosjournal.irresearchgate.net The insights gained from MD simulations can guide the modification of the ligand's chemical structure to enhance its interaction with the target protein, ultimately leading to the development of more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Benzylated Dichloroaniline Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or environmental activities. jocpr.comnih.gov For N-benzylated dichloroaniline systems, QSAR models can be developed to predict their biological effects, such as enzyme inhibition or toxicity, based on their molecular properties. atlantis-press.com This approach is a cornerstone of modern drug discovery and environmental science, as it allows for the virtual screening of large chemical libraries and the prioritization of compounds for experimental testing. nih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. jocpr.com Therefore, by quantifying specific structural features, known as molecular descriptors, it is possible to build a predictive model. The process involves several key steps: data set preparation, calculation of molecular descriptors, feature selection, model generation, and rigorous validation. mdpi.com

Correlation of Molecular Descriptors with Biological or Environmental Properties

The core of any QSAR model lies in the selection of relevant molecular descriptors that can effectively capture the structural variations within a series of compounds and relate them to the observed biological or environmental properties. jocpr.com These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. researchgate.net For this compound, the presence of electron-withdrawing chlorine atoms on the aniline ring and the electronic nature of the benzyl (B1604629) group significantly influence its electronic properties. Descriptors like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment are often correlated with a compound's reactivity and its ability to interact with biological targets. nih.govatlantis-press.com For example, a study on N-benzoyl-N'-naphthylthiourea derivatives found that their anticancer activity was influenced by electronic properties, specifically the LUMO energy. atlantis-press.com

Steric Descriptors: These relate to the size and shape of the molecule. The three-dimensional arrangement of atoms in this compound, including the relative orientation of the two aromatic rings, is crucial for its ability to fit into a protein's binding site. Descriptors such as molecular weight, molecular volume, and surface area can be used to model steric effects.

The development of a robust QSAR model involves using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find the best correlation between a set of descriptors and the biological activity. researchgate.netjdvu.ac.in The predictive power of the resulting model is then assessed through internal and external validation procedures. nih.govresearchgate.net A successful QSAR model can provide valuable insights into the mechanism of action of N-benzylated dichloroanilines and guide the design of new analogues with improved activity or desired environmental properties. For instance, a QSAR study on 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors led to highly predictive models that corresponded well with the experimentally determined binding site topology. nih.gov

Below is an example of a data table that could be used in a QSAR study for a series of N-benzylated dichloroaniline derivatives, illustrating the correlation between molecular descriptors and a hypothetical biological activity (e.g., IC₅₀ for enzyme inhibition).

| Compound | Biological Activity (IC₅₀, µM) | logP | LUMO Energy (eV) | Molecular Weight ( g/mol ) |

| This compound | 10.5 | 4.2 | -0.5 | 252.14 |

| Derivative 1 | 5.2 | 4.5 | -0.7 | 286.18 |

| Derivative 2 | 15.8 | 3.9 | -0.4 | 266.11 |

| Derivative 3 | 2.1 | 4.8 | -0.9 | 300.22 |

Table 1: Hypothetical QSAR Data for N-Benzylated Dichloroaniline Derivatives

This table demonstrates how different structural modifications (leading to changes in descriptors) can affect the biological activity. A QSAR analysis of such data could reveal, for example, that higher lipophilicity (logP) and lower LUMO energy are correlated with increased potency.

Biological Activity Evaluation and Mechanistic Insights

In Vitro Biological Screening Methodologies

In vitro screening serves as the foundational step in evaluating the bioactivity of N-benzyl-3,4-dichloroaniline derivatives. These methods allow for the controlled and systematic assessment of the compound's effects on specific biological components.

The ability of N-benzyl derivatives to inhibit specific enzymes is a key area of investigation. These assays measure the concentration of a compound required to reduce the activity of an enzyme by half (IC₅₀).

DNA Gyrase: Certain N-benzyl derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.govnih.gov For example, a class of compounds known as N-benzyl-3-sulfonamidopyrrolidines (gyramides) were characterized as DNA gyrase inhibitors. nih.govnih.gov The inhibitory activity is typically determined using in vitro supercoiling assays with purified E. coli DNA gyrase. nih.gov Docking studies on similar structures, such as pyridinyl tetrahydroisoquinoline derivatives, have been used to explore the binding affinity towards the DNA gyrase enzyme. sciencescholar.us

Cholinesterase: Derivatives are often screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. nih.govmdpi.comfrontiersin.org The standard method for this evaluation is the spectrophotometric method developed by Ellman. nih.govnih.gov Studies on various N-benzyl scaffolds, such as (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides and coumarin-N-benzyl triazole hybrids, have shown that derivatives can exhibit potent and sometimes selective inhibition of BChE over AChE. nih.govfrontiersin.org

Monoamine Oxidase (MAO): The inhibitory activity of N-benzyl derivatives against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) is evaluated to assess their potential for treating neurological disorders. nih.govmdpi.com For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline carboxamide derivatives were tested for their inhibitory action on both MAO-A and MAO-B, with some compounds showing selective inhibition. nih.gov Similarly, pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most showing a higher inhibition of MAO-B than MAO-A. mdpi.com

The antimicrobial properties of N-benzyl derivatives are evaluated against a panel of bacterial and fungal strains. nih.govnih.gov Standard methods include:

Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. acs.org

Agar Disk-Diffusion Method: The susceptibility of microbial strains is tested by measuring the zone of growth inhibition around a disk impregnated with the test compound. acs.org

Studies on N-benzyl-3-sulfonamidopyrrolidines have demonstrated their antibiotic effects against various Gram-positive and Gram-negative bacteria, often in combination with an efflux pump inhibitor. nih.govnih.gov Similarly, N-(benzyl) chitosan (B1678972) derivatives have shown significant antimicrobial action against bacteria, fungi, and yeast, with their nanoparticle formulations exhibiting even higher activity. nih.gov

Cell-based assays are employed to understand how N-benzyl derivatives affect cellular processes within a living cell context. These assays can screen for general effects like cytotoxicity or more specific pathway modulations.

Antiproliferative Assays: The effect of compounds on cell growth and survival is often tested against various human cancer cell lines. nih.gov For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives were evaluated for their ability to decrease cell survival in non-small cell lung cancer cells. nih.gov

Cell Division Inhibition Screening: Some derivatives have been discovered through cell-based screens designed to identify small molecules that inhibit bacterial cell division, often observed through cell filamentation. nih.gov

Apoptosis and Cellular Stress Assays: To understand the mechanism of cell death, assays measuring mitochondrial membrane potential, caspase activity, and the expression levels of proteins involved in apoptosis (like p53, Bax, and PARP) are utilized. mdpi.com While not specific to this compound, related benzyl-containing compounds have been shown to induce apoptosis and endoplasmic reticulum stress in human lung epithelial cells. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound derivatives and assessing the impact on their biological effects, researchers can identify key structural features required for potency and selectivity.

The nature and position of substituents on both the benzyl (B1604629) and dichloroaniline rings, as well as on the linker or core structure, profoundly influence the bioactivity profile.

Substituents on the Benzyl Ring:

In a series of pyridazinobenzylpiperidine derivatives tested as MAO-B inhibitors, a 3-chloro substituent on the benzyl ring (S5) resulted in the most potent inhibition (IC₅₀ = 0.203 μM). mdpi.com The order of potency for substituents at the 3-position was found to be -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. mdpi.com

For indolinone-based AChE inhibitors, a 2-chlorobenzyl derivative (3c) was the most potent compound, being 32-fold more active than the reference drug donepezil. nih.gov

In a series of 1,2,3-triazole-containing pyridine (B92270) derivatives, a 3-phenoxy group on the benzyl group was found to be favorable for antiproliferative activity against A549 lung cancer cells. researchgate.net

Substituents on the Aniline (B41778)/Aromatic Core:

In studies of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators, a 4-(3,5-dichlorophenylamino) substitution produced significant allosteric enhancement at the A3 adenosine (B11128) receptor. nih.gov

For 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) derivatives, modifications to the core heterocycle showed that the position of nitrogen atoms has a close relationship with inhibitory activity. nih.gov

The table below summarizes SAR findings for various N-benzyl derivatives from different studies.

| Scaffold | Target | Substituent Modification | Effect on Activity | Reference |

| Pyridazinobenzylpiperidine | MAO-B | 3-Cl on benzyl ring | Most potent in series (IC₅₀ = 0.203 µM) | mdpi.com |

| Pyridazinobenzylpiperidine | MAO-B | 2- or 4-position substituents on benzyl ring | Generally low inhibition | mdpi.com |

| Indolinone-benzylpyridinium | AChE | 2-Cl on benzyl ring | Most potent in series (IC₅₀ = 0.44 nM) | nih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline carboxamide | MAO-A | para-F or para-Br on benzyl ring | Selective inhibition of MAO-A | nih.gov |

| 1H-Imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor | 4-(3,5-Dichlorophenylamino) group | Produced allosteric enhancement | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Various substitutions | Led to nanomolar inhibitory potency | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational analysis aims to determine the three-dimensional arrangement of atoms in a molecule that is responsible for its biological activity (the bioactive conformation). This is achieved through experimental techniques and computational modeling.

Experimental Methods: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining molecular conformation. For example, X-ray structure determination of 5-benzylimidazolidin-4-one derivatives revealed several preferred conformations of the benzyl group relative to the heterocyclic ring. ethz.ch In some crystal structures, the phenyl ring of the benzyl group resides above the heterocycle (conformation A), while in others it lies above the iminium π-plane (conformation B). ethz.ch Nuclear Overhauser Effect (NOESY) NMR studies can be used to investigate conformational features in solution, as demonstrated with 1,5-diaryl-3-oxo-1,4-pentadiene derivatives. mdpi.com

Computational Methods: Quantum-chemical methods and molecular modeling are used to predict the structures and relative energies of different conformers. ethz.chresearchgate.net For the 5-benzylimidazolidin-4-one derivatives, calculations showed that the more stable computed conformer in the "isolated-molecule" state corresponded to the one present in the crystal. ethz.ch However, the energy differences between conformations can be small, suggesting that the benzyl group may be relatively free to rotate at ambient temperatures. ethz.ch Molecular docking studies are also a key component, used to predict how a ligand binds to the active site of a protein, providing insights into the likely bioactive conformation and key interactions with amino acid residues. nih.govnih.gov

Mechanistic Studies of Biological Interactions

The precise molecular mechanisms underlying the biological activities of this compound are an area of active investigation. While comprehensive studies on the compound itself are limited, research on structurally related analogs and derivatives provides significant insights into its potential biological interactions and mechanisms of action. These studies suggest that the N-benzyl and 3,4-dichlorophenyl moieties are key pharmacophores that can interact with a variety of biological targets, including receptors and enzymes.

Derivatives of this compound have been primarily investigated for their interactions with receptors involved in pain and inflammation, as well as enzymes that play a role in neurotransmission and metabolic processes. The following subsections detail the mechanistic findings from studies on these related compounds.

Interaction with Neuropeptide and Opioid Receptors:

Research into complex molecules synthesized from 3,4-dichloroaniline (B118046) and a benzyl-containing piperidine (B6355638) core has revealed interactions with neuropeptide and opioid receptors. For instance, a derivative, N-((1-Benzyl-4-(3,4-dichlorophenylamino)piperidin-4-yl)methyl)-2-guanidinoacetamide, has been shown to bind to Neuropeptide FF (NPFF) receptors. acs.org Specifically, the benzyl analog exhibited a binding affinity (Kᵢ) of 487 ± 117 nM for the NPFF1 receptor subtype, with a 2.2-fold preference over the NPFF2 receptor. acs.org The removal of the aniline group from this scaffold resulted in a complete loss of affinity for the NPFF1 receptor, highlighting the critical role of the aniline moiety in receptor binding. acs.org

Furthermore, the N-(3,4-dichlorophenyl) moiety has been incorporated into enkephalin-like tetrapeptide analogs to create multifunctional ligands for opioid receptors. nih.gov One such analog, Dmt-D-Tic-Gly-Phe(4-F)-DPP, where DPP is N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide, demonstrated an unexpectedly high binding affinity for the kappa-opioid receptor (KOR) with a Kᵢ value of 0.13 nM. nih.gov Molecular docking studies of this ligand revealed a good fit within the KOR binding pocket. nih.gov These findings suggest that the 3,4-dichlorophenyl group is a key feature for high-affinity binding to this receptor.

Enzyme Inhibition:

The potential for this compound and its analogs to act as enzyme inhibitors has been explored in the context of several enzyme families.

Monoamine Oxidase (MAO) and Cholinesterase Inhibition: A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share structural similarities with this compound, were evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterases. nih.gov Several of these compounds showed good inhibitory activity against both MAO-A and MAO-B. nih.gov For example, two compounds with a para-F substituent and a meta-methoxy substituent displayed selective inhibitory activity against MAO-A with IC₅₀ values of 1.38 µM and 2.48 µM, respectively. nih.gov While none of the tested compounds inhibited acetylcholinesterase (AChE), some did show inhibitory effects against butyrylcholinesterase (BChE). nih.gov

α-Glucosidase Inhibition: In a study of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, benzyl-substituted derivatives were found to be inhibitors of α-glucosidase. juniperpublishers.com The compound with an unsubstituted benzyl group showed significant α-glucosidase inhibition with an IC₅₀ of 123.36 ± 0.19 µM. juniperpublishers.com

Modulation of Nuclear Receptors:

The dichlorophenyl moiety is also a feature in ligands designed to target nuclear receptors. A notable example is a series of analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, which act as partial agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and fatty acid metabolism. nih.gov These compounds displayed a range of potencies in a cell-based transcriptional reporter assay, with EC₅₀ values from 2 nM to no activity. nih.gov This indicates that the dichlorophenyl structure can be a component of potent nuclear receptor modulators.

The following table summarizes the biological targets and corresponding activity data for various compounds structurally related to this compound.

| Compound/Derivative Class | Biological Target | Assay Type | Measured Activity | Citation |

| N-((1-Benzyl-4-(3,4-dichlorophenylamino)piperidin-4-yl)methyl)-2-guanidinoacetamide | Neuropeptide FF1 Receptor | Binding Assay | Kᵢ = 487 ± 117 nM | acs.org |

| Dmt-D-Tic-Gly-Phe(4-F)-DPP | Kappa-Opioid Receptor | Binding Assay | Kᵢ = 0.13 nM | nih.gov |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivative (para-F) | Monoamine Oxidase A | Inhibition Assay | IC₅₀ = 1.38 µM | nih.gov |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivative (meta-methoxy) | Monoamine Oxidase A | Inhibition Assay | IC₅₀ = 2.48 µM | nih.gov |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (unsubstituted benzyl) | α-Glucosidase | Inhibition Assay | IC₅₀ = 123.36 ± 0.19 µM | juniperpublishers.com |

| 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide Analog | PPARγ | Transcriptional Reporter Assay | EC₅₀ = 2 nM | nih.gov |

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes such as photolysis and chemical oxidation, which are significant in the transformation of organic pollutants in the environment.

Direct photolysis of N-benzyl-3,4-dichloroaniline in the environment has not been specifically reported. However, the photochemical behavior of 3,4-dichloroaniline (B118046) (3,4-DCA), its likely primary metabolite, is known. 3,4-DCA undergoes photolysis in surface water with a reported half-life of 18 days nih.gov. The process is influenced by environmental conditions and the presence of photosensitizing agents. It is plausible that this compound would also be susceptible to photodegradation, potentially through cleavage of the carbon-nitrogen bond linking the benzyl (B1604629) and aniline (B41778) groups or transformations within the aromatic rings upon exposure to UV radiation from sunlight.

Table 1: Photodegradation Data for a Related Compound

| Compound | Condition | Half-life | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline (3,4-DCA) | Surface Water | 18 days | nih.gov |

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants in the environment that play a crucial role in the degradation of organic contaminants. The reaction of this compound with hydroxyl radicals is expected to occur at several sites on the molecule.

Hydrogen Abstraction: A primary pathway is likely the abstraction of a hydrogen atom from the benzylic methylene (B1212753) (-CH2-) bridge. This would form a stabilized benzyl-type radical, which can subsequently react with oxygen to form peroxy radicals, leading to oxidative cleavage of the C-N bond and the formation of 3,4-dichloroaniline and benzaldehyde (B42025).

Ring Addition: Hydroxyl radicals can also add to the electron-rich aromatic rings. The aniline ring, activated by the nitrogen atom, is a particularly favorable site for electrophilic addition, leading to the formation of hydroxylated intermediates. Studies on aniline and N,N-dimethylaniline confirm that OH radicals can attack both the aromatic ring and the substituent side chains nih.gov. The benzyl ring is also susceptible to OH radical addition. These addition reactions initiate pathways that can ultimately lead to ring cleavage.

Biotic Degradation Mechanisms

Biotic degradation by microorganisms is a primary mechanism for the removal of organic pollutants from soil and water. The biodegradation of this compound would likely commence with an enzymatic N-debenzylation step, followed by the degradation of the resulting 3,4-dichloroaniline.

While no studies have specifically isolated microorganisms that degrade this compound, the degradation of its core metabolite, 3,4-DCA, is well-documented. Numerous bacterial strains can mineralize or co-metabolize 3,4-DCA.

Pseudomonas species: Strains of Pseudomonas, such as Pseudomonas putida and Pseudomonas fluorescens, have been shown to degrade 3,4-DCA researchgate.netnih.gov. In some cases, the presence of a more easily degradable primary substrate, like aniline, enhances the co-metabolism of 3,4-DCA nih.gov.

Acinetobacter soli GFJ2: This strain can utilize 3,4-DCA, degrading it to 4,5-dichlorocatechol (B118185) mdpi.com.

Bacillus megaterium IMT21: This bacterium is capable of mineralizing 3,4-DCA, utilizing it as a sole source of carbon and energy.

The initial N-debenzylation of the parent compound is a critical step. Enzymes such as cytochrome P450 monooxygenases and laccases, found in various bacteria and fungi, are known to catalyze the oxidative N-dealkylation and N-debenzylation of various amines uniovi.esresearchgate.net.

The microbial degradation of this compound is hypothesized to proceed through a sequence of intermediates. The initial enzymatic cleavage would yield two primary metabolites. Subsequent degradation of these intermediates produces further compounds.

N-Debenzylation: The first step is the cleavage of the N-benzyl bond, producing 3,4-dichloroaniline (3,4-DCA) and benzaldehyde . Benzaldehyde would be further oxidized to benzoic acid .

Degradation of 3,4-DCA: The resulting 3,4-DCA is then metabolized through pathways identified in various bacteria. A key intermediate formed via dioxygenase activity is 4,5-dichlorocatechol mdpi.com. Other potential metabolites from 3,4-DCA degradation include 4-chloroaniline through reductive dehalogenation researchgate.netmdpi.com.

Table 2: Postulated Microbial Metabolites of this compound

| Metabolite | Precursor | Formation Step | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline | This compound | Initial N-debenzylation | Inferred from uniovi.esresearchgate.net |

| Benzaldehyde / Benzoic Acid | This compound | Initial N-debenzylation | Inferred from researchgate.net |

| 4,5-Dichlorocatechol | 3,4-Dichloroaniline | Dioxygenation of the aromatic ring | mdpi.com |

| 4-Chloroaniline | 3,4-Dichloroaniline | Reductive dehalogenation | researchgate.netmdpi.com |

The complete mineralization of this compound involves a series of specific enzymatic reactions.

Oxidative N-Debenzylation: The initial cleavage is likely catalyzed by oxidoreductases. Cytochrome P450 monooxygenases can catalyze the N-debenzylation of N-benzylamines through an electron transfer mechanism researchgate.net. Laccases, in the presence of a mediator, have also been shown to be effective in cleaving N-benzyl groups under aerobic conditions uniovi.es.

Dioxygenation: Following debenzylation, the degradation of 3,4-DCA is typically initiated by a dioxygenase enzyme. This enzyme incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol, which is then dehydrogenated to form a substituted catechol, such as 4,5-dichlorocatechol mdpi.com.

Dehalogenation: The removal of chlorine atoms from the aromatic ring is a critical step. This can occur either reductively on the aniline molecule or hydroxylatively from a downstream intermediate like dichlorocatechol.

Ring Cleavage: Once the chlorinated catechol is formed, the aromatic ring is opened by catechol dioxygenases. These enzymes catalyze either ortho-cleavage (between the two hydroxyl groups) or meta-cleavage (adjacent to one of the hydroxyl groups), leading to the formation of aliphatic acids that can then enter central metabolic pathways like the Krebs cycle.

Environmental Persistence and Bioavailability in Aquatic and Terrestrial Systems

The environmental persistence and bioavailability of this compound are largely understood through the lens of its derivative, 3,4-dichloroaniline (3,4-DCA), a compound recognized for its high persistence and potential for accumulation in both soil and water. nih.gov

In aquatic environments, 3,4-DCA is considered a persistent compound. nih.gov Its entry into water bodies occurs through various channels, including industrial and municipal wastewater discharges, agricultural runoff from the degradation of phenylurea and phenylcarbamate pesticides, and accidental spills. nih.govnih.gov Once in the aquatic system, 3,4-DCA can be adsorbed to suspended particles and has the potential for leaching. nih.gov While some studies suggest it does not readily biodegrade in water, others indicate that its persistence can be influenced by factors such as pH, which can affect its solubility and bioavailability through protonation. nih.govnih.gov The compound shows low potential for volatilization from water surfaces. oecd.org

A study on the fate of 3,4-DCA in a sediment-water system from a rice-growing region revealed that after 56 days, only 1.30% of the applied amount remained in the water phase, while 60.8% was found in the sediment. nih.gov A significant portion of the sediment-bound 3,4-DCA becomes non-extractable residues (NER), covalently bound to organic matter. nih.govacs.org This binding to sediment and organic matter is a key factor in its persistence, as it reduces its availability for degradation. acs.org

In terrestrial systems, 3,4-DCA also demonstrates significant persistence. researchgate.net It can form covalent bonds with soil organic matter within days, leading to the accumulation of extremely slowly biodegrading reaction products with periodic application of parent compounds. oecd.org The degradation of 3,4-DCA in soil generally follows first-order kinetics. researchgate.net The bioavailability of 3,4-DCA in soil is influenced by soil type, with its toxicity to soil organisms like Folsomia candida being higher in clay soil compared to sandy soil, indicating that soil properties play a crucial role in its environmental risk. researchgate.net

The uptake and bioavailability of 3,4-DCA have also been studied in plants. Research on rice plants grown hydroponically showed that uptake is influenced by environmental conditions such as light and humidity, with higher uptake observed under high light and low humidity. researchgate.net In both soybean and Arabidopsis, 3,4-DCA is rapidly taken up by the roots and metabolized. fao.orgresearchgate.net Interestingly, the resulting conjugates are largely exported back into the surrounding medium, a detoxification mechanism that contrasts with the more common vacuolar sequestration of xenobiotics in plants. fao.orgresearchgate.net

Animal bioavailability studies have shown that when 3,4-DCA is bound to plant lignin, a portion of it can be released in a soluble form in the digestive tracts of rats and lambs. datapdf.com This indicates that even bound residues can become bioavailable to some extent in the food chain.

Table 1: Environmental Fate Characteristics of 3,4-Dichloroaniline

| Parameter | Finding | System | Reference |

|---|---|---|---|

| Persistence | Considered persistent, with slow mineralization. | Aquatic & Terrestrial | nih.govnih.gov |

| Sediment Binding | High affinity for binding to sediment and organic matter. After 56 days, 60.8% was found in the sediment phase. | Aquatic | nih.gov |

| Bioavailability in Soil | Influenced by soil type; higher toxicity in clay soil. | Terrestrial | researchgate.net |

| Plant Uptake | Rapidly taken up by roots and metabolized. | Terrestrial | fao.orgresearchgate.net |

| Animal Bioavailability | Bound residues in plants can be partially released in the digestive tract. | Terrestrial | datapdf.com |

Ecotoxicological Mechanisms in Organisms

The ecotoxicological effects of this compound are primarily inferred from the extensive research on its precursor, 3,4-dichloroaniline. 3,4-DCA is known to be toxic to a wide range of organisms, including bacteria, algae, invertebrates, and fish. nih.govoecd.org Its toxicity is often attributed to its nature as a narcotic chemical, which can alter cell membrane permeability and interact with proteins and DNA. researchgate.net

In aquatic organisms, 3,4-DCA has been shown to be very toxic, with long-lasting effects. isotope.com Daphnids are particularly sensitive, with a 48-hour LC50 of 0.23 mg/L for Daphnia magna. oecd.org In fish, long-term exposure to low concentrations (2 µg/L) has been identified as a No-Observed-Effect Concentration (NOEC) for Brachydanio rerio and Poecilia reticulata. oecd.org Studies on Javanese medaka have demonstrated that sublethal concentrations of 3,4-DCA can lead to a significant reduction in spawning rate, fertilization, and disruptions in oocyte development, indicating its potential as an endocrine-disrupting chemical. nih.govmdpi.com

The biotransformation of chloroanilines, including 3,4-DCA, is a key factor in their toxicity. The primary metabolic pathways include N-oxidation, N-acetylation, and phenyl ring oxidation. nih.govmdpi.com Some of these biotransformation pathways can lead to the formation of more toxic metabolites. nih.gov For instance, N-oxidation can lead to the formation of reactive metabolites that induce oxidative stress. nih.gov In fish embryos, the dissipation of 3,4-DCA from the exposure medium is thought to be a result of biotransformation within the organisms. mdpi.com

In mammals, studies on male mice have shown that oral administration of 3,4-DCA can induce genotoxic effects, including a significant increase in chromosomal aberrations in bone marrow and spermatocyte cells. researchgate.net It also caused a dose-dependent decrease in sperm count and motility, as well as histopathological changes in the liver and testis, confirming its reproductive toxicity. researchgate.net The compound is also known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. oecd.org

Table 2: Summary of Ecotoxicological Effects of 3,4-Dichloroaniline

| Organism Group | Observed Effects | Mechanism/Pathway | Reference |

|---|---|---|---|

| Aquatic Invertebrates (e.g., Daphnia magna) | High acute toxicity. | Narcotic action, membrane disruption. | oecd.org |

| Fish (e.g., Zebrafish, Javanese Medaka) | Embryonic toxicity, reproductive disruption (reduced spawning and fertilization), endocrine disruption. | Biotransformation, potential for reactive metabolite formation. | nih.govmdpi.commdpi.com |

| Mammals (e.g., Mice, Rats) | Genotoxicity (chromosomal aberrations), reproductive toxicity (reduced sperm quality), histopathological changes in liver and testis, methemoglobinemia. | Biotransformation leading to toxic metabolites, oxidative stress. | oecd.orgresearchgate.net |

| Plants (e.g., Soybean, Arabidopsis) | Detoxification through conjugation (N-malonylation and N-glucosylation) and export from roots. | Enzymatic conjugation. | fao.orgresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dichloroaniline |

| 3,4-dichloroacetanilide |

| 3,3′,4,4′-tetrachloroazobenzene |

| N-malonyl-DCA |

| N-glucosyl-DCA |

| 3,5-dichloroaniline |

| 3,5-dichloroacetanilide |

| 3,5-dichlorophenylhydroxylamine |

| 2-amino-4,6-dichlorophenol |

| 3,5-dichloronitrobenzene |

| 4-amino-2,6-dichlorophenol |

| Diuron (B1670789) |

| Propanil (B472794) |

| Linuron |

| Monolinuron |

| Monuron |

| Diflubenzuron |

| Chlorproguanil |

| DCMU |

Based on a comprehensive review of available scientific literature, it has been determined that there is a lack of specific, published analytical methodologies for the detection and quantification of the compound This compound that precisely match the detailed structure requested in the user's outline.

The existing research primarily focuses on the parent compound, 3,4-dichloroaniline (3,4-DCA) , and other related aniline derivatives. While general principles of analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS/MS), Solid-Phase Extraction (SPE), and QuEChERS are well-established for aniline compounds, specific validated methods with detailed parameters—including Limits of Detection (LOD), Limits of Quantification (LOQ), mass spectrometric transitions, and validated recovery data for this compound in various matrices—are not available in the public domain.

To generate the requested article with the specified level of detail and scientific accuracy, one would need access to studies that have explicitly developed, optimized, and validated these methods for this compound. Extrapolating data from 3,4-dichloroaniline would be scientifically inaccurate, as the addition of the benzyl group significantly alters the molecule's chemical properties, including its chromatographic behavior, mass fragmentation patterns, and solubility, which are critical for developing and validating an analytical method.

Therefore, in adherence with the strict requirements for scientific accuracy and the focus solely on this compound, it is not possible to provide the detailed article as outlined. The creation of such content without supporting scientific literature would result in speculation and a violation of the core instructions.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

Hydrolysis and Derivatization Procedures for Enhanced Detection

The analytical detection and quantification of N-benzyl-3,4-dichloroaniline can be significantly enhanced through hydrolysis and derivatization procedures. These steps are often necessary to improve the compound's volatility for gas chromatography (GC) or to enhance its detectability for various analytical instruments.

Hydrolysis

A common approach for the analysis of N-substituted anilines involves an initial hydrolysis step to cleave the N-benzyl group, yielding 3,4-dichloroaniline (B118046) (3,4-DCA). This procedure simplifies the analysis by converting the target analyte into a more readily detectable and well-characterized compound. Acid or alkaline hydrolysis can be employed to achieve this transformation. For instance, acid hydrolysis can be carried out using hydrochloric acid at elevated temperatures to break the benzylic C-N bond mdpi.com. This process effectively transforms this compound into 3,4-dichloroaniline and benzyl (B1604629) alcohol.

Derivatization

Following hydrolysis, the resulting 3,4-dichloroaniline can be derivatized to improve its chromatographic properties and detector response, particularly for GC-based methods. Acylation is a widely used derivatization technique for anilines. This involves reacting the amino group with an acylating agent to form a more stable and volatile amide derivative. Common derivatizing agents for anilines include:

Trifluoroacetic anhydride (B1165640) (TFAA)

Pentafluoropropionic anhydride (PFPA)

Heptafluorobutyric anhydride (HFBA)

These reagents produce perfluorinated amide derivatives that are highly sensitive to electron capture detection (ECD) publications.gc.ca. The derivatization reaction is typically carried out in an organic solvent, and the resulting derivative can be extracted and concentrated for analysis. For example, the heptafluorobutyryl derivatives of anilines have been shown to be suitable for their analysis publications.gc.ca.

Another potential derivatization strategy involves benzylation, which has been used for the analysis of related compounds. This method introduces a benzyl group, which can enhance the compound's response in GC-MS analysis osti.gov. While typically used for other functional groups, the principles could be adapted for specific analytical needs. Additionally, conversion of benzyl chlorides to benzyl iodides using potassium iodide (KI) has been shown to improve derivatization efficiency with reagents like 1-(4-nitrophenyl) piperazine (B1678402) (4-NPP) for HPLC-UV detection researchgate.net.

The choice of hydrolysis and derivatization procedure depends on the analytical technique being employed, the sample matrix, and the desired sensitivity and selectivity of the method.

Application in Environmental and Biological Matrices (e.g., Water, Sediment, Urine, Food Samples)

The detection and quantification of this compound and its primary metabolite, 3,4-dichloroaniline (3,4-DCA), in various environmental and biological matrices are crucial for assessing exposure and contamination levels. Analytical methods are tailored to the specific challenges presented by each matrix.

Water Samples

The analysis of 3,4-DCA in water is well-established, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. For instance, a validated method for the quantitative determination of propanil (B472794) and 3,4-DCA in drinking and surface water achieved a limit of quantitation (LOQ) of 0.10 µg/L epa.gov. The method involves direct analysis of filtered water samples, sometimes with dilution, by LC-MS/MS epa.gov. The limit of detection (LOD) for 3,4-dichloroaniline in drinking water and surface water has been reported as 0.0394 µg/L and 0.0374 µg/L, respectively epa.gov. High-performance liquid chromatography with diode array detection (HPLC-DAD) has also been used to quantify 3,4-DCA in water samples during toxicokinetics studies mdpi.com.

Sediment Samples

Sediments can act as a sink for pollutants like 3,4-DCA. The analysis of this compound in sediment-water systems often involves the extraction of the analyte from the sediment phase. A study on the fate of 14C-labeled 3,4-DCA in a sediment-water system utilized thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) for the examination of soluble fractions nih.govresearchgate.net. After 56 days of incubation, a significant portion of the applied 14C was found in the sediment phase, with a substantial amount becoming non-extractable residues nih.gov. This highlights the importance of robust extraction methods for accurate quantification in sediment.

Urine Samples

The determination of 3,4-DCA in urine serves as a biomarker for exposure to parent compounds like this compound. An older study reported a method for the determination of 3,4-dichloroaniline in human urine using gas chromatography nih.gov. While specific details of modern methods for this compound are scarce, the general approach would likely involve hydrolysis of urinary metabolites back to 3,4-DCA, followed by extraction and instrumental analysis, similar to methods for other aniline (B41778) compounds.

Food Samples

The analysis of 3,4-DCA in food samples is critical for food safety monitoring. A sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the simultaneous determination of 3,4-DCA and 3,5-DCA residues in chives nih.gov. This method utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique nih.govmdpi.com. The method demonstrated good linearity and achieved a limit of detection (LOD) of 0.6 µg/kg and a limit of quantitation (LOQ) of 2.0 µg/kg for 3,4-DCA in chives nih.gov. The recoveries for 3,4-DCA in chive samples at various spiked levels were within the acceptable range of 75.3–86.0% mdpi.com.

Table 1: Analytical Methods for 3,4-Dichloroaniline (a metabolite of this compound) in Various Matrices

| Matrix | Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery |

| Water (Drinking) | LC-MS/MS | Filtration | 0.0394 µg/L epa.gov | 0.10 µg/L epa.gov | Not Reported |

| Water (Surface) | LC-MS/MS | Filtration | 0.0374 µg/L epa.gov | 0.10 µg/L epa.gov | Not Reported |

| Sediment | TLC, HPLC, GC-MS | Methanol and Soxhlet extraction | Not Reported | Not Reported | Not Reported |

| Urine | Gas Chromatography | Not specified | Not Reported | Not Reported | Not Reported |

| Food (Chives) | HPLC-MS/MS | Modified QuEChERS | 0.6 µg/kg nih.gov | 2.0 µg/kg nih.gov | 75.3–86.0% mdpi.com |

Applications and Emerging Research Directions in Chemical Synthesis

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

N-benzyl-3,4-dichloroaniline serves as a valuable building block for the construction of more complex molecular architectures, particularly heterocyclic compounds. The secondary amine linkage and the substituted aromatic rings are key features that allow for a variety of chemical transformations.

One significant application of N-benzylaniline scaffolds is in the synthesis of quinoline (B57606) derivatives. iipseries.org Quinolines are a major class of nitrogen-containing heterocycles present in numerous natural products and pharmacologically active compounds. iipseries.org Classical methods like the Combes or Pfitzinger syntheses utilize anilines as key starting materials. iipseries.org this compound, as a substituted aniline (B41778), can be envisioned as a precursor for producing quinolines with specific substitution patterns, which can modulate their biological activity. For instance, substituted 3-anilinopropanamides can be converted to their N-benzyl derivatives, which can then undergo cyclization to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This demonstrates the utility of the N-benzylaniline moiety in building complex, multi-ring systems.

Furthermore, the N-benzylaniline structure is a precursor in the synthesis of other heterocyclic systems. A recent study detailed the synthesis of novel N-benzyl-quinoxaline derivatives, which started from the condensation of 2,3-dichloroquinoxaline (B139996) with benzylamine (B48309) to afford an N-benzyl-3-chloroquinoxalin-2-amine intermediate. theaspd.comtheaspd.com This intermediate was then coupled with other molecules to generate a library of compounds with potential antimicrobial activity. theaspd.comtheaspd.com This highlights the role of the N-benzylamine portion of the molecule as a reactive handle for further functionalization.

Modern synthetic methodologies, such as C-H activation, are also applicable to N-benzylaniline derivatives. wjarr.commdpi.com These techniques allow for the direct functionalization of carbon-hydrogen bonds, offering more efficient and atom-economical routes to complex molecules. The presence of the nitrogen atom in this compound can direct metal catalysts to activate specific C-H bonds on the aromatic rings, enabling the introduction of new substituents and the construction of novel molecular frameworks. wjarr.comnih.gov

Derivatization for the Synthesis of Novel Bioactive Compounds

The derivatization of this compound is a promising strategy for the discovery of new bioactive compounds, leveraging the known biological activities associated with the dichloroaniline motif. The 3,4-dichloroaniline (B118046) (3,4-DCA) core is a known precursor and metabolite of several important phenylurea herbicides like diuron (B1670789) and linuron, and dicarboximide fungicides. mdpi.comresearchgate.net This inherent bioactivity makes its derivatives attractive targets for agrochemical and pharmaceutical research.

In the field of agrochemicals, researchers have synthesized a series of novel fatty N-acylamino amides starting from 3,4-dichloroaniline. scielo.br These compounds were designed by combining the 3,4-dichlorophenyl pharmacophoric group with amino acids and long-chain fatty acids. scielo.br The resulting N-acylamino amides were tested for their insecticidal activity against several strawberry pests, with some derivatives showing significant mortality rates. scielo.br This approach demonstrates how the 3,4-dichloroaniline scaffold can be modified to create new crop protection agents.

In medicinal chemistry, the N-benzylaniline framework is a key component of various compounds with therapeutic potential. For example, N-benzyl-quinoxaline derivatives linked to a quinoline moiety have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. theaspd.com Several of these hybrid molecules exhibited promising activity, suggesting that combining the N-benzylaniline scaffold with other known pharmacophores is a viable strategy for developing new anti-infective agents. theaspd.com Similarly, the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has yielded compounds with significant antioxidant and anti-inflammatory activities. mdpi.com

The table below summarizes examples of bioactive compounds derived from or related to the this compound scaffold.

| Scaffold/Precursor | Derivative Class | Reported Biological Activity |

|---|---|---|

| 3,4-Dichloroaniline | Fatty N-acylamino amides | Insecticidal activity against strawberry pests scielo.br |

| N-Benzylaniline | N-Benzyl-quinoxaline-quinoline hybrids | Antibacterial and antifungal activity theaspd.com |

| N-Benzylaniline | N-Benzyl-triazole nitrones | Antioxidant and anti-inflammatory mdpi.com |

| 3,4-Dichloroaniline | Metabolite of herbicides (e.g., Diuron, Propanil) | Herbicidal activity mdpi.com |

Potential in Materials Science and Polymer Chemistry

Future Perspectives in Targeted Medicinal Chemistry and Agrochemical Development

The future for this compound in medicinal chemistry and agrochemical development appears promising, driven by its synthetic versatility and the established bioactivity of its core structures.

In medicinal chemistry, the focus is shifting towards the development of highly specific and targeted therapies. labmanager.comtechnologynetworks.com The this compound scaffold offers a platform for creating large libraries of diverse compounds through combinatorial chemistry. These libraries can then be screened against various biological targets to identify lead compounds for drug discovery programs. technologynetworks.com The ability to readily synthesize heterocyclic derivatives, such as quinolines and quinoxalines, is particularly relevant, as these motifs are present in a large percentage of FDA-approved drugs. theaspd.comtheaspd.comnih.gov Future research will likely involve computational modeling to design derivatives with improved binding affinity and selectivity for specific enzymes or receptors, thereby minimizing off-target effects.

In the agrochemical sector, there is a continuous need for new pesticides with novel modes of action to combat resistance and improve environmental profiles. The 3,4-dichloroaniline moiety is a well-known component of several herbicides. mdpi.com Future research could build upon existing knowledge to develop next-generation agrochemicals. By systematically modifying the this compound structure, for example, by creating N-acylurea derivatives or other analogs, it may be possible to develop new herbicides, fungicides, or insecticides with enhanced potency and better environmental biodegradability. scielo.brreading.ac.uk The synthesis of lipophilic derivatives from 3,4-dichloroaniline has already shown potential for creating new crop protection agents, indicating a fruitful direction for future exploration. scielo.br

The advancement of synthetic methodologies, including C-H activation and photocatalysis, will further empower chemists to functionalize the this compound core in novel ways, accelerating the discovery of new molecules for both therapeutic and agricultural applications. wjarr.comnih.gov

常见问题

Q. What are the standard synthetic routes for preparing 3,4-dichloroaniline derivatives, and how do their efficiencies compare?

- Methodological Answer : The primary synthesis of 3,4-dichloroaniline (DCA) involves catalytic hydrogenation or reduction of nitro precursors. For example, nitrobenzene derivatives can be reduced using iron powder under reflux conditions, yielding DCA with chlorobenzene as a solvent . Alternatively, selective hydrogenation over Pd/C catalysts offers higher efficiency (95% yield) and avoids toxic byproducts like nitrobenzene residues . Catalytic methods are preferred for scalability and environmental safety, whereas iron powder reduction is cost-effective but generates more waste.

Q. Which analytical techniques are most effective for characterizing 3,4-dichloroaniline and its derivatives?

- Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) coupled with density functional theory (DFT) calculations is effective for distinguishing DCA isomers . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity assessment and structural elucidation. For environmental samples, gas chromatography-mass spectrometry (GC-MS) is recommended due to its sensitivity in detecting trace DCA metabolites .

Advanced Research Questions

Q. How can mathematical models predict the environmental persistence of 3,4-dichloroaniline in aquatic systems?

- Methodological Answer : The SOLAR model incorporates phototransformation kinetics, cloud cover, and absorbance data to predict DCA degradation in water. For instance, direct photolysis accounts for 0.12–0.20 d⁻¹ degradation rates, while indirect photolysis contributes 0.01–0.02 d⁻¹ . Sediment-water partitioning coefficients (~1) indicate minimal sorption, making photodegradation the dominant removal pathway. Field validation in outdoor ponds showed a 0.11–0.17 d⁻¹ loss rate, aligning closely with model predictions .

Q. What mechanisms underlie the microbial degradation of 3,4-dichloroaniline in bioreactors, and how can biofilm kinetics be optimized?

- Methodological Answer : Fluidized bed bioreactors using diatomaceous earth-immobilized microbes achieve ~95% DCA degradation at 1.25 h retention time. A steady-state biofilm model reveals dual limitations: oxygen diffusion governs surface layers, while DCA concentration limits deeper biofilm regions . Batch experiments to determine Monod parameters (e.g., Kₛ = 0.5 mg/L) are critical for scaling reactor performance.

Q. How does 3,4-dichloroaniline interact with plant metabolic pathways, and what conjugate forms dominate in translocation?

- Methodological Answer : In soybeans, DCA is passively absorbed and rapidly conjugated to N-malonyl-3,4-dichloroaniline (Mal-DCA) and N-glucosides. Mal-DCA constitutes >60% of metabolites and translocates via apoplastic transport to leaves, while glucosides remain root-bound . Wheat, however, retains 90% of absorbed DCA in roots as insoluble residues, showing limited translocation . Radiolabeled studies (e.g., ¹⁴C tracking) are essential for quantifying metabolite distribution.

Q. How do adsorption behaviors of DCA on nanomaterials vary with pH, and what molecular interactions drive these differences?

- Methodological Answer : ZnO nanoparticles adsorb DCA via chlorine-aromatic interactions, with adsorption capacity peaking below pH 7.6 (ZnO’s point of zero charge). Freundlich isotherm modeling (n = 1.2–1.5) indicates heterogeneous surface binding, unlike phenyl urea herbicides that align with aliphatic-ZnO interactions . Molecular simulations (e.g., Material Studio) show DCA’s –NH₂ group orientation hinders adsorption at higher pH, explaining reduced efficiency in alkaline conditions .

Data Contradiction and Reconciliation

Q. Why do reported LC₅₀ values for 3,4-DCA toxicity in benthic invertebrates vary significantly across studies?

- Methodological Answer : Discrepancies arise from species-specific sensitivities and experimental designs. For example, Pristina longiseta exhibits an LC₅₀ of 2.5 mg/L, while Hydrozetes lacustris tolerates up to 4.7 mg/L . Test duration (acute vs. chronic), water chemistry (e.g., dissolved organic content), and sediment interactions further modulate toxicity. Standardized OECD protocols and mesocosm studies are recommended to harmonize ecotoxicological data .

Q. How can conflicting results on DCA-lignin binding in plants be resolved?

- Methodological Answer : Early studies identified lignin-DCA complexes as major metabolites in rice , but later work in soybeans emphasized soluble malonyl conjugates . These differences stem from plant species (monocots vs. dicots) and hydrolysis methods. Using ³H-labeled lignin precursors and alkaline hydrolysis, researchers can distinguish covalent vs. adsorptive lignin-DCA interactions .

Methodological Recommendations

- Synthesis : Prioritize Pd/C catalytic hydrogenation for scalability and reduced waste .

- Environmental Modeling : Validate SOLAR predictions with field data from diverse water bodies (e.g., eutrophic vs. oligotrophic) .

- Metabolite Tracking : Combine ¹⁴C radiolabeling with tandem MS/MS for precise conjugate identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。